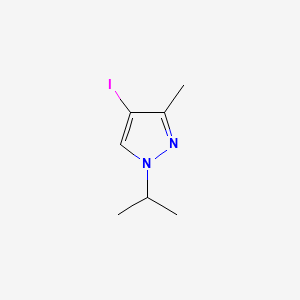

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1215295-86-5 . It has a linear formula of C7 H11 I N2 . The compound is stored at room temperature and is in liquid form . It is used as a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many scientists around the globe . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . “4-Iodopyrazole” was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

The molecular weight of “this compound” is 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 . The InChI key is ZOUBXDOZFBNWCB-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazole and its derivatives are known to exhibit a full spectrum of biological activities . “4-Iodopyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 .Aplicaciones Científicas De Investigación

Synthesis Techniques

The compound 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a versatile building block in the field of organic synthesis. It can be efficiently synthesized through iodination of pyrazole and its derivatives in a heterophase medium, showing yields of 80–97% for various substituted pyrazoles, including 1-isopropylpyrazole. This method employs a system of KI-KIO3 in the presence of H2SO4 additives, indicating the adaptability of this approach to a wide range of structurally varying pyrazoles (Lyalin & Petrosyan, 2013). Additionally, electrosynthesis offers an alternative pathway by iodinating corresponding precursors on a Pt-anode in aqueous solutions of KI, with efficiency depending on the donor-acceptor properties of substituents (Lyalin, Petrosyan, & Ugrak, 2010).

Medicinal Chemistry

In medicinal chemistry, the exploration of pyrazole derivatives, including those related to this compound, demonstrates significant potential. Novel pyrazole carbaldehyde derivatives were synthesized and evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. These studies revealed that certain pyrazole derivatives exhibit promising biological activities, potentially serving as COX-2 inhibitors or anti-inflammatory drugs, which underscores the utility of this compound derivatives in drug discovery processes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science

The synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments highlights the application of 4-iodo-substituted pyrazoles in material science. These compounds, derived from 4,4′-diiodo derivatives of 1,1′-methylenebis(1H-pyrazole), have been used in polycondensation reactions to form oligomeric products with molecular weights exceeding 9000, indicating their potential as novel polymeric materials (Potapov, Khlebnikov, & Vasilevskii, 2006).

Crop Science and Oncology

In the research fields of CropScience and oncology, the pyrazole nucleus, including structures related to this compound, serves as a recurrent scaffold. The preparation of an array of 4- and 5-iodinated pyrazole derivatives has facilitated access to new chemical entities, showcasing the relevance of these compounds in developing therapeutic agents and agricultural chemicals (Guillou et al., 2011).

Safety and Hazards

Direcciones Futuras

“4-Iodopyrazole” is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests potential future directions in the synthesis of biologically active compounds.

Propiedades

IUPAC Name |

4-iodo-3-methyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUBXDOZFBNWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673669 |

Source

|

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-86-5 |

Source

|

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)